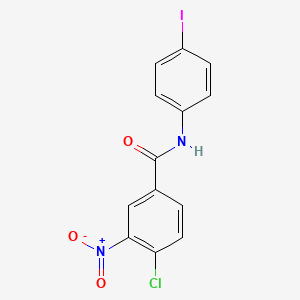
2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-méthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-phénoxyéthyle est un composé organique complexe doté d’une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(4-méthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-phénoxyéthyle implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent le phénoxyéthanol, le 4-méthoxybenzaldéhyde et d’autres réactifs qui favorisent la formation du noyau hexahydroquinoléine. Les conditions réactionnelles peuvent impliquer l’utilisation de catalyseurs, de solvants et de paramètres de température et de pression spécifiques pour optimiser le rendement et la pureté.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des processus en lots à grande échelle ou des processus à flux continu. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels garantissent une qualité et une efficacité constantes. Des étapes de purification telles que la cristallisation, la distillation ou la chromatographie sont utilisées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-méthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-phénoxyéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, selon l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de nouveaux composés.
Substitution : Les groupes phénoxyéthyle et méthoxyphényle peuvent participer à des réactions de substitution, en introduisant de nouveaux substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinoléine, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Le 4-(4-méthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-phénoxyéthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l’étude des mécanismes réactionnels.
Biologie : L’activité biologique du composé est étudiée pour des applications thérapeutiques potentielles.
Médecine : La recherche explore son potentiel comme candidat médicament pour le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-Phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme par lequel le 4-(4-méthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-phénoxyéthyle exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les voies biologiques. La structure du composé lui permet de se lier à ces cibles, en modulant leur activité et en conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Le 4-(4-méthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-phénoxyéthyle présente des similitudes avec d’autres dérivés de la quinoléine et des composés phénoxyéthyliques.
- Des composés similaires comprennent le 4-phénoxyéthyl-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate et le 4-(4-méthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide de 2-phénoxyéthyle.
Unicité
L’unicité du 4-(4-méthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-phénoxyéthyle réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour diverses applications. Sa structure permet des interactions uniques avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C28H31NO5 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
2-phenoxyethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO5/c1-18-24(27(31)34-15-14-33-21-8-6-5-7-9-21)25(19-10-12-20(32-4)13-11-19)26-22(29-18)16-28(2,3)17-23(26)30/h5-13,25,29H,14-17H2,1-4H3 |
Clé InChI |
MYHZTKTYCISVBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C(=O)OCCOC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)


![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11692427.png)
![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11692435.png)
